

3-Bromocyclobutanone chemical properties and reactivity

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Compound of Interest

Compound Name: 3-Bromocyclobutanone

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclobutanone is a versatile four-membered cyclic ketone that serves as a valuable building block in organic synthesis.^[1] Its unique structure, characterized by a strained cyclobutane ring and an electrophilic carbonyl group, imparts a distinct reactivity profile. The presence of a bromine atom at the 3-position further enhances its utility, enabling a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with **3-Bromocyclobutanone**, intended for professionals in chemical research and pharmaceutical development.

Chemical Properties

3-Bromocyclobutanone is a liquid at room temperature, typically appearing as a brown-colored substance.^[2] It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.^{[3][4]}

Physical and Chemical Data

The fundamental physical and chemical properties of **3-Bromocyclobutanone** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₄ H ₅ BrO	[1][3][4][5][6]
Molecular Weight	148.99 g/mol	[1][3][4]
Boiling Point	29 °C at 1.8 Torr	[2][5]
Density	1.820 ± 0.06 g/cm ³ (Predicted)	[2][5]
Form	Liquid / Solid	[2][4]
CAS Number	23761-24-2	[1][3]
InChIKey	SMBXPJHSQKKYFY- UHFFFAOYSA-N	[1][3][4]
SMILES	BrC1CC(=O)C1	[1][4]

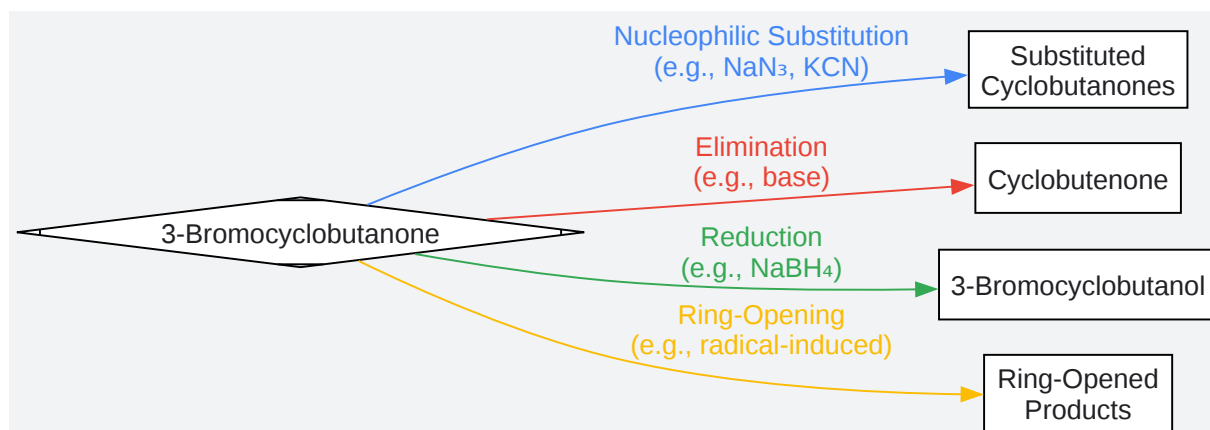
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Bromocyclobutanone**.

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ: 3.43-3.52 (m, 2H), 3.72-3.81 (m, 2H), 4.54 (tt, J = 7.9, 5.0 Hz, 1H)[7]
¹³ C NMR (101 MHz, CDCl ₃)	δ: 29.0, 60.4, 203.2[8]
Infrared (IR)	Predicted characteristic absorption bands include a strong C=O stretch around 1780 cm ⁻¹ (typical for a cyclobutanone) and a C-Br stretch in the fingerprint region.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be observed as a doublet with approximately equal intensity at m/z 148 and 150, corresponding to the natural abundance of the ⁷⁹ Br and ⁸¹ Br isotopes.

Reactivity and Key Transformations

The reactivity of **3-Bromocyclobutanone** is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, coupled with the inherent strain of the cyclobutane ring.^[1] This combination allows for a range of useful synthetic transformations.



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Caption: Key reaction pathways of **3-Bromocyclobutanone**.

Nucleophilic Substitution

The bromine atom serves as a good leaving group, making the C-Br bond susceptible to nucleophilic attack.^[1] This allows for the introduction of a wide variety of functional groups at the 3-position. Common nucleophiles include azides, cyanides, and alkoxides.^[1] These reactions typically proceed via an $\text{S}_{\text{N}}2$ mechanism, leading to an inversion of configuration at the reaction center.

Caption: Generalized $\text{S}_{\text{N}}2$ reaction at the C-Br bond.

Elimination Reactions

Treatment of **3-Bromocyclobutanone** with a base can induce an elimination reaction, where HBr is removed to form a carbon-carbon double bond. This reaction is a key method for the

synthesis of cyclobutenone, another important four-membered ring intermediate.^[7] The choice of base and reaction conditions is critical to favor elimination over substitution.

Carbonyl Group Reactions (Reduction)

The ketone functional group can be readily reduced to a secondary alcohol.^[1] Common reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are effective for this transformation, yielding 3-bromocyclobutanol.^[1] This adds another layer of synthetic utility, allowing for further functionalization at the hydroxyl group.

Ring-Opening Reactions

Due to significant ring strain, the cyclobutane ring can undergo cleavage under certain conditions. Radical-induced ring-opening and reconstruction of cyclobutanone derivatives have been reported, providing pathways to more complex structures such as dihydronaphthalene-carbonitriles.^[9] Thermal or photochemical conditions can also promote electrocyclic ring-opening, particularly in the corresponding cyclobutene derivatives.^[10]

Experimental Protocols

The following section details a common and reliable method for the synthesis of **3-Bromocyclobutanone**.

Synthesis of 3-Bromocyclobutanone via Hunsdiecker-type Reaction

This procedure is adapted from a well-documented protocol in Organic Syntheses, involving the brominative decarboxylation of 3-oxocyclobutanecarboxylic acid.^[7]

Reaction Scheme: 3-oxocyclobutanecarboxylic acid \rightarrow **3-Bromocyclobutanone**

Materials:

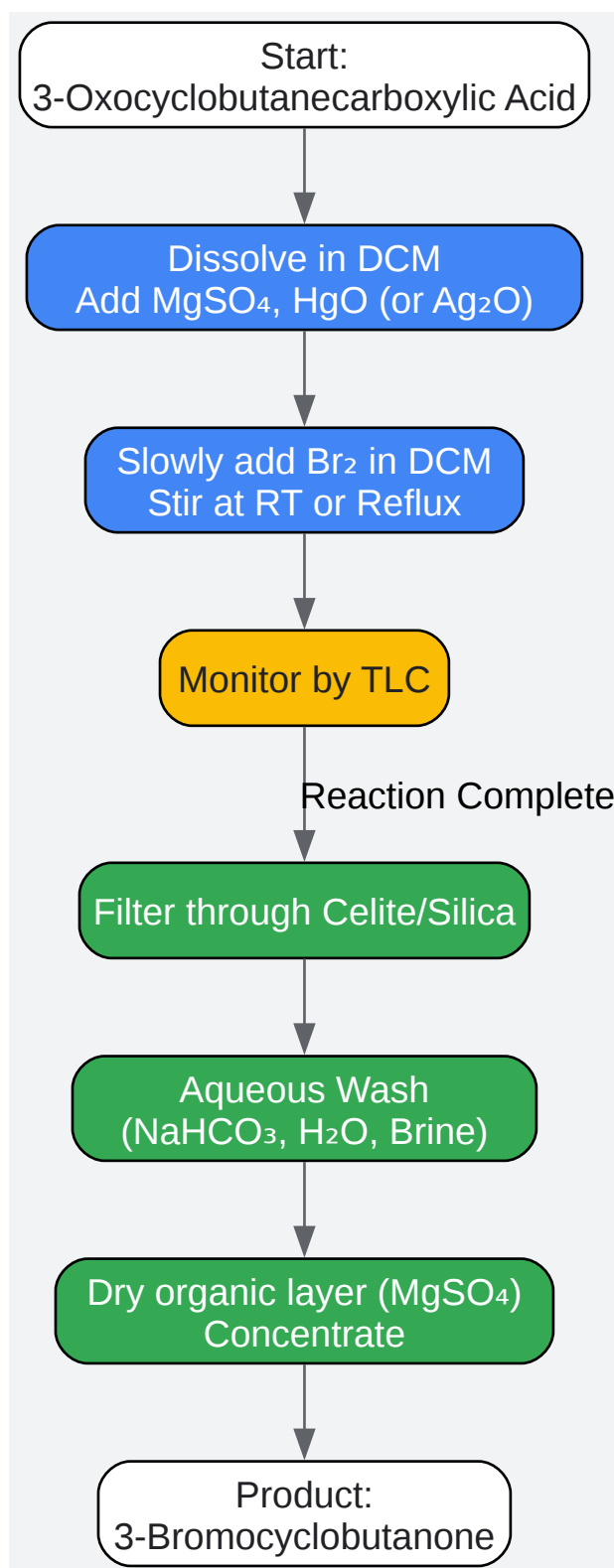
- 3-Oxocyclobutanecarboxylic acid^[7]
- Dichloromethane (DCM)^[7]
- Anhydrous magnesium sulfate (MgSO_4)^{[6][7]}

- Red mercury(II) oxide (HgO) or silver(I) oxide (Ag₂O)[1][6]
- Bromine (Br₂)[6][7]
- Celite and Silica Gel[7]
- Saturated aqueous sodium bicarbonate (NaHCO₃)[7]
- Brine (saturated aqueous NaCl)[7]

Procedure:

- Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen). [7]
- Charging the Flask: The flask is charged with 3-oxocyclobutanecarboxylic acid, dichloromethane (DCM), anhydrous magnesium sulfate, and red mercury(II) oxide.[7]
- Addition of Bromine: The mixture is stirred at ambient temperature (or heated to reflux[6]) while a solution of bromine in DCM is added slowly via the dropping funnel.[6][7] The reaction color typically fades from orange to yellow as the bromine is consumed.[7]
- Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC). If the conversion is incomplete after several hours, additional bromine may be added. [7]
- Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite and silica gel to remove solid residues. The filter cake is washed with additional DCM.[7]
- Purification: The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine to remove unreacted acids and salts.[7]
- Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated) to yield crude **3-**

Bromocyclobutanone as an oil.[6][7] The crude product can be used directly or purified further by silica gel chromatography if necessary.[7]



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Caption: Workflow for the synthesis of **3-Bromocyclobutanone**.

Applications in Synthesis

3-Bromocyclobutanone is a key intermediate in various synthetic applications:

- **Pharmaceutical Research:** It is used in the synthesis of potential drug candidates. A notable application is in the development of covalent inhibitors targeting the MurA enzyme in *E. coli*, which is essential for bacterial cell wall synthesis.[1]
- **Building Block:** Its reactivity allows it to be a precursor for more complex molecules, including other substituted cyclobutanes, cyclobutenones, and fluorinated cyclobutanes.[1]
- **Strained Ring Chemistry:** It provides a gateway to study the chemistry of strained four-membered rings and their subsequent transformations.[1]

Safety and Handling

3-Bromocyclobutanone is an acute oral toxin and a skin and eye irritant.[3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere in a freezer at -20°C.[2][5] It is also classified as highly water-polluting (WGK 3).[1][4]

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References

1. 3-Bromocyclobutanone | 23761-24-2 | Benchchem [benchchem.com]
2. 3-BroMocyclobutanone CAS#: 23761-24-2 [amp.chemicalbook.com]
3. 3-Bromocyclobutanone | C₄H₅BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 3-Bromocyclobutanone AldrichCPR | 23761-24-2 [sigmaaldrich.com]

- 5. 3-Bromocyclobutanone | lookchem [lookchem.com]
- 6. 3-BroMocyclobutanone synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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